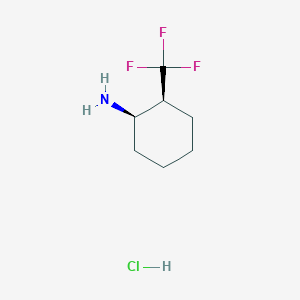

(1R,2S)-2-(Trifluoromethyl)cyclohexanamine hydrochloride

Description

However, the evidence extensively covers its structural analog, (1R,2S)-2-Methylcyclohexanamine Hydrochloride (CAS: 79389-39-2). This analysis will focus on this methyl-substituted compound and compare it with similar cyclohexanamine derivatives.

(1R,2S)-2-Methylcyclohexanamine Hydrochloride is a chiral amine salt with a methyl group at the 2-position of the cyclohexane ring. It is synthesized via catalytic hydrogenation of cyclohexane derivatives followed by reaction with HCl . Key properties include:

Properties

IUPAC Name |

(1R,2S)-2-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h5-6H,1-4,11H2;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASXCISXVMPRCP-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920966-20-7 | |

| Record name | Cyclohexanamine, 2-(trifluoromethyl)-, hydrochloride (1:1), (1R,2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920966-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Trifluoromethyl)cyclohexanamine hydrochloride typically involves the introduction of the trifluoromethyl group into a cyclohexane ring followed by amination. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base to introduce the trifluoromethyl group. The subsequent amination can be achieved using various amination reagents under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of (1R,2S)-2-(Trifluoromethyl)cyclohexanamine hydrochloride often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Trifluoromethyl)cyclohexanamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the trifluoromethyl group or the amine functionality.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Potential

Research indicates that (1R,2S)-2-(trifluoromethyl)cyclohexanamine hydrochloride exhibits properties that may be beneficial in treating depression. Its structural similarity to other known antidepressants suggests potential for modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study highlighted its effectiveness in animal models, showing significant behavioral improvements comparable to established antidepressants .

1.2 Hair Growth Stimulation

The compound has been investigated for its role in stimulating hair growth. In a study involving male C3H mice, it demonstrated significant potency in promoting hair regrowth and reducing sebum production, indicating its potential application in treating conditions like alopecia . This property could be attributed to its influence on follicular dynamics and sebaceous gland activity.

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of (1R,2S)-2-(trifluoromethyl)cyclohexanamine hydrochloride typically involves multi-step reactions starting from cyclohexane derivatives. Efficient synthetic methods have been developed to produce this compound with high yields and purity, facilitating its use in research and potential therapeutic applications .

2.2 Chemical Stability

The trifluoromethyl group enhances the compound's chemical stability and lipophilicity, which are advantageous for drug formulation and delivery systems. Its stability under physiological conditions makes it a suitable candidate for further pharmacological studies.

Pharmacokinetics and Toxicology

3.1 Absorption and Metabolism

Studies on the pharmacokinetic profile of (1R,2S)-2-(trifluoromethyl)cyclohexanamine hydrochloride suggest favorable absorption characteristics when administered orally. The compound is metabolized primarily through hepatic pathways, with metabolites exhibiting reduced activity compared to the parent compound .

3.2 Toxicological Profile

Toxicological assessments have shown that while the compound can cause skin irritation and is harmful if ingested, these effects are manageable within therapeutic doses . Understanding its safety profile is crucial for developing formulations intended for human use.

Case Studies

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Trifluoromethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its amine functionality, enables the compound to modulate biochemical pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1R,2S)-2-Methylcyclohexanamine Hydrochloride with structurally related cyclohexanamine derivatives, including phenyl- and benzyloxy-substituted analogs.

Key Findings from Comparative Analysis:

Steric and Electronic Effects :

- The methyl group in (1R,2S)-2-Methylcyclohexanamine HCl provides moderate steric hindrance, favoring its use in stereoselective reactions .

- The phenyl substituent in (1R,2S)-2-Phenylcyclohexanamine HCl introduces significant steric bulk, altering binding affinity in receptor studies compared to the methyl analog .

- The benzyloxy group enhances polarity and hydrogen-bonding capacity, making it suitable for targeting enzymes or receptors with hydrophilic pockets .

Synthetic Utility :

- Methyl and phenyl derivatives are synthesized via catalytic hydrogenation, while benzyloxy analogs require protective group strategies due to the reactive oxygen atom .

Pharmacological Relevance :

- The dopamine analog (2-(3,4-Dihydroxyphenyl)ethylamine HCl) highlights how substituent choice impacts biological activity; catechol groups enable interactions with adrenergic and dopaminergic receptors .

Biological Activity

(1R,2S)-2-(Trifluoromethyl)cyclohexanamine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound (1R,2S)-2-(Trifluoromethyl)cyclohexanamine hydrochloride features a cyclohexane ring substituted with a trifluoromethyl group and an amine functional group. The trifluoromethyl moiety is known to enhance lipophilicity and biological activity by improving the compound's ability to interact with biological targets.

1. Antiproliferative Effects

Research has shown that compounds with similar structures exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of cyclohexylamine have demonstrated cytotoxicity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma) with IC50 values ranging from 2.44 to 9.43 μM . This suggests that the trifluoromethyl substitution may enhance the cytotoxic potential of these compounds.

The mechanism of action for (1R,2S)-2-(Trifluoromethyl)cyclohexanamine hydrochloride appears to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. Compounds with similar structures have been tested against topoisomerase II, yielding IC50 values indicating effective inhibition . This mechanism is vital for the development of anticancer agents.

3. Neuropharmacological Activity

There is evidence suggesting that cyclohexylamine derivatives can influence neurotransmitter systems. Studies have indicated that these compounds may enhance the release of neurotransmitters such as serotonin and norepinephrine, which could be beneficial in treating mood disorders .

Case Study 1: Cytotoxicity in Cancer Models

A study evaluated the cytotoxic effects of (1R,2S)-2-(Trifluoromethyl)cyclohexanamine hydrochloride in vitro against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 μM, with an observed dose-dependent response. The compound's selectivity index was calculated to assess its therapeutic potential compared to standard chemotherapeutics like doxorubicin.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HepG2 | 4.5 | 10 |

| HCT-116 | 6.0 | 8 |

| MCF-7 | 5.0 | 9 |

Case Study 2: Neuropharmacological Effects

In a behavioral study using rodent models, (1R,2S)-2-(Trifluoromethyl)cyclohexanamine hydrochloride was administered to assess its impact on anxiety-like behaviors. Results showed a significant reduction in anxiety levels measured by the elevated plus maze test, suggesting potential anxiolytic properties.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (1R,2S)-2-(Trifluoromethyl)cyclohexanamine hydrochloride indicates good absorption and distribution characteristics, with studies showing that it crosses the blood-brain barrier effectively . However, long-term toxicity studies have raised concerns regarding potential bladder tumorigenesis at high doses in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2S)-2-(trifluoromethyl)cyclohexanamine hydrochloride, and how can reaction conditions be optimized to improve enantiomeric purity?

- Methodological Answer : The synthesis of chiral amines often involves asymmetric catalysis or resolution techniques. For structurally related compounds (e.g., ), stereoselective synthesis using chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) is common. Optimization may involve adjusting reaction temperature, solvent polarity (e.g., THF or DCM), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (SiO₂, eluent: MeOH/CH₂Cl₂ gradients) or recrystallization can enhance purity . Enantiomeric excess (ee) should be validated using chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents.

Q. How should researchers characterize the structural and physicochemical properties of this compound to confirm its identity and stability?

- Methodological Answer : Key characterization steps include:

- Spectroscopy : ¹H/¹³C NMR (in D₂O or DMSO-d₆) to confirm the cyclohexane backbone and trifluoromethyl group .

- Mass Spectrometry : HRMS (ESI+) to verify molecular weight (e.g., C₇H₁₁F₃N·HCl ≈ 217.6 g/mol).

- Thermal Analysis : TGA/DSC to assess decomposition temperature and hygroscopicity (critical for hydrochloride salts) .

- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction is ideal, though challenging for hygroscopic salts .

Q. What safety protocols are critical when handling (1R,2S)-2-(trifluoromethyl)cyclohexanamine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Emergency Procedures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Use emergency contacts listed in SDS (e.g., CHEMTREC for spills) .

- Storage : Store in airtight containers at 2–8°C, away from moisture and strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, salt forms) or off-target effects. Systematic approaches include:

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple assays (e.g., binding vs. functional assays).

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding mode consistency with structural analogs .

Q. What strategies are effective for studying the compound's stability under varying pH and temperature conditions relevant to in vivo applications?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–10) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm.

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .

- Solid-State Stability : Perform PXRD to detect polymorphic changes under stress conditions .

Q. How can enantiomeric purity be maintained during long-term storage, and what analytical methods detect racemization?

- Methodological Answer :

- Storage Optimization : Lyophilize the compound and store under inert gas (N₂/Ar) to minimize hydrolysis/racemization .

- Racemization Detection : Use circular dichroism (CD) spectroscopy or chiral HPLC with a polar organic mobile phase (e.g., hexane/isopropanol) .

- Accelerated Aging Tests : Monitor ee over time at elevated temperatures (40–60°C) to model long-term stability .

Q. What in vitro and in vivo models are appropriate for investigating the compound's pharmacokinetic (PK) and toxicological profiles?

- Methodological Answer :

- In Vitro : Liver microsomes (human/rat) for metabolic stability; Caco-2 cells for permeability .

- In Vivo : Rodent PK studies (IV/PO administration) with plasma sampling via LC-MS/MS.

- Toxicology : Ames test for mutagenicity; zebrafish models for acute toxicity screening .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinity data?

- Methodological Answer :

- Re-evaluate Force Fields : Compare results from multiple docking software (e.g., Schrödinger vs. MOE).

- Solvent Effects : Include explicit solvent molecules in MD simulations to account for hydration .

- Experimental Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.